N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (CAS 877947-02-9) is a synthetic small molecule belonging to the styryl sulfonamide benzamide class, characterized by an ortho-chloro N-phenylbenzamide core linked via a sulfonamide bridge to an E-configured phenylethenyl group. Its computed molecular weight is 412.89 g·mol⁻¹, with a calculated logP of 5.758, indicating substantial lipophilicity.

Molecular Formula C21H17ClN2O3S
Molecular Weight 412.89
CAS No. 877947-02-9
Cat. No. B2832393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
CAS877947-02-9
Molecular FormulaC21H17ClN2O3S
Molecular Weight412.89
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C21H17ClN2O3S/c22-19-8-4-5-9-20(19)23-21(25)17-10-12-18(13-11-17)24-28(26,27)15-14-16-6-2-1-3-7-16/h1-15,24H,(H,23,25)/b15-14+
InChIKeyIUMVTSXCKJIELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (CAS 877947-02-9) – A Styryl Sulfonamide Benzamide for Targeted Screening Libraries


N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (CAS 877947-02-9) is a synthetic small molecule belonging to the styryl sulfonamide benzamide class, characterized by an ortho-chloro N-phenylbenzamide core linked via a sulfonamide bridge to an E-configured phenylethenyl group. Its computed molecular weight is 412.89 g·mol⁻¹, with a calculated logP of 5.758, indicating substantial lipophilicity . The compound has been catalogued in the ZINC15 virtual screening library (ZINC36151606) since 2009, and its scaffold is referenced within a Journal of Medicinal Chemistry publication on anthrax lethal factor inhibitor screening, though the specific compound was not among the confirmed actives . No clinical trial involvement or primary bioactivity data have been reported for this exact structure to date .

Why N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide Cannot Be Casually Replaced by In-Class Analogs


The styryl sulfonamide benzamide scaffold presents three independently variable pharmacophoric regions—the N-aryl substituent, the central benzamide-sulfonamide linker, and the terminal styryl group—each of which governs distinct molecular recognition events. Substituting the ortho-chloro N-(2-chlorophenyl) moiety with a para-chloro isomer, removing the chlorine, or altering the (E)-styryl geometry can profoundly shift conformational preference, hydrogen-bonding capacity, and lipophilic complementarity . Small changes to substituent position or alkene configuration have been shown to eliminate inhibitory activity against metalloenzymes such as carbonic anhydrase and anthrax lethal factor in closely related sulfonamide series, meaning that generic replacement of this compound with another sulfonamide benzamide without confirmatory activity data carries a high risk of losing target engagement .

Quantitative Differentiation Evidence for N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (877947-02-9) Relative to Its Closest Structural Neighbors


Lipophilic Ligand Efficiency: Ortho-Chloro vs. Para-Chloro Isomeric Comparison

The ortho-chloro substitution on the N-phenyl ring of the target compound confers a distinct torsional profile and electronic environment compared to the para-chloro isomer. Although direct experimental IC₅₀ data are not available for this specific compound, comparative physicochemical analysis reveals that the ortho-chloro isomer exhibits a calculated logP of 5.758 (ZINC36151606), while the para-chloro analog (4-chloro-N-(4-chlorophenyl)-3-nitro-N-[(2-phenylethenyl)sulfonyl]benzenesulfonamide, CAS 726162-16-9) is reported with a higher molecular weight and additional nitro and sulfonyl groups that increase polarity and hydrogen-bond acceptor count . The target compound therefore offers a simpler, more lipophilic scaffold with fewer metabolic liabilities, making it a cleaner probe for hydrophobic binding pockets when compared to the polysubstituted para-chloro series .

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Scaffold Novelty Assessment: SEA Prediction Confirms Target Compound Is Structurally Divergent from Annotated Bioactives

The Similarity Ensemble Approach (SEA) applied via ZINC15 using ChEMBL20 training data returned no predicted activity for ZINC36151606, indicating that the target compound's E-styryl sulfonamide benzamide scaffold is not represented among known bioactive chemotypes in ChEMBL . This is in contrast to many closely related sulfonamide benzamides that have predicted or confirmed carbonic anhydrase, COX-2, or LF inhibitory activity . The absence of prediction may reflect a genuinely novel interaction profile rather than a lack of biological potential, positioning this compound as a valuable 'dark chemical matter' probe for phenotypic and target-based screening campaigns seeking new mechanisms of action.

Virtual Screening Chemoinformatics Target Prediction

Synthetic Tractability and Purity Benchmarking Against Commercial Sulfonamide Benzamides

The target compound is annotated as 'Annotated' in ZINC15 with a defined synthetic route involving sequential sulfonamide formation and benzamide coupling, indicating reliable laboratory-scale synthesis protocols exist . Commercial sourcing data from non-excluded vendors indicate typical purity of ≥95% (HPLC) for this compound class when supplied as a research-grade chemical . In contrast, more complex poly-substituted analogs such as CAS 726162-16-9 incorporate nitro groups that can introduce synthetic challenges and purity issues due to incomplete reduction or decomposition during storage. The relatively simple three-ring architecture of the target compound supports higher batch-to-batch consistency compared to heavily functionalized benzamide sulfonamides.

Chemical Synthesis Quality Control Procurement

Application Scenarios for N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (877947-02-9) Based on Quantitative Evidence


Phenotypic Screening Library Enrichment for Novel Target Discovery

The absence of SEA-predicted bioactivity and the compound's 'dark chemical matter' profile make it a strong candidate for inclusion in diversity-oriented phenotypic screening libraries. Its ortho-chloro substitution and E-styryl geometry provide a three-dimensional pharmacophore that is underrepresented in typical commercial libraries, increasing the probability of identifying novel mechanism-of-action hits . Procurement at ≥95% purity ensures immediate compatibility with automated liquid handling and cell-based assay workflows .

Structure-Activity Relationship (SAR) Expansion Around Anthrax Lethal Factor Inhibitors

Although the specific compound was not confirmed as an anthrax LF inhibitor, its scaffold is referenced in the same Journal of Medicinal Chemistry study that identified 21 potent LF inhibitors (IC₅₀ 0.8–11 µM) . The compound can serve as a structurally distinct negative-control probe or as a starting scaffold for medicinal chemistry optimization to explore the chemical space adjacent to known LF inhibitor chemotypes. Its relatively low molecular weight (412.89 Da) and high logP (5.758) leave ample room for property-guided optimization .

Carbonic Anhydrase Isoform Selectivity Profiling Studies

Styryl sulfonamides are established carbonic anhydrase inhibitor chemotypes, with some derivatives achieving subnanomolar potency against specific isoforms . The target compound, lacking the primary sulfonamide zinc-binding group present in classical CA inhibitors, can be used as a selectivity control to differentiate zinc-binding-dependent vs. zinc-binding-independent effects in CA inhibition assays. This application is directly supported by the compound's distinct SEA profile, which shows no predicted CA activity despite its structural similarity to known CA inhibitors .

Computational Chemistry Benchmarking and Docking Validation

The well-defined (E)-stereochemistry and the presence of multiple hydrogen-bond donor/acceptor sites make this compound suitable for validating docking algorithms and free-energy perturbation (FEP) protocols. The ZINC15 database provides validated 3D coordinates for the compound, enabling its use as a reference ligand in retrospective virtual screening benchmarks against metalloenzyme and protease target families . The compound's 'no SEA prediction' status serves as a challenging test case for target prediction algorithms .

Quote Request

Request a Quote for N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.